

A Technical Guide to the Spectroscopic Characterization of 2-Methylisothiuronium Chloride

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Compound of Interest

Compound Name: 2-Methylisothiuronium chloride

CAS No.: 53114-57-1

Cat. No.: B1589567

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Methylisothiuronium chloride** (CAS 53114-57-1), a compound of interest in synthetic chemistry and drug development.[1] We present a comprehensive examination of its Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectra. This document is intended for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles, detailed experimental protocols, and a thorough interpretation of the results. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Isothiuronium Moiety

2-Methylisothiuronium chloride is a salt consisting of the 2-methylisothiuronium cation and a chloride anion.[1] The isothiuronium group is a versatile functional group in organic synthesis. Understanding the precise structure and electronic environment of this molecule is

paramount for its application. Spectroscopic techniques such as IR and NMR are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecular structure.[2] This guide will elucidate the characteristic spectral features of **2-Methylisothiuronium chloride**, providing a foundational reference for its identification and characterization.



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Caption: Molecular structure of **2-Methylisothiuronium chloride**.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Experimental Protocol: KBr Pellet Method

Rationale: For solid samples like **2-Methylisothiuronium chloride**, the Potassium Bromide (KBr) pellet method is a standard technique for obtaining high-quality transmission spectra.[3] KBr is transparent in the mid-IR range and forms a solid matrix for the sample. However, it is crucial to note that for hydrochloride salts, ion exchange with KBr can sometimes occur, potentially altering the spectrum.[4] Using KCl as an alternative matrix can mitigate this issue. For this guide, we will describe the KBr method due to its widespread use.

Step-by-Step Methodology:

- **Drying:** Dry the **2-Methylisothiuronium chloride** sample and spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which shows strong IR absorption bands.[3][5]
- **Grinding:** In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample.
- **Mixing:** Add approximately 100-200 mg of the dried KBr powder to the mortar.[3] Grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam (Christiansen effect).[5]
- **Pellet Formation:** Transfer the powder mixture to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . [5] A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of **2-Methylisothiuronium chloride** is characterized by several key absorption bands corresponding to the vibrations of its functional groups.



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Analysis of Key Regions:

- N-H Stretching (3400 - 3100 cm^{-1}): The presence of primary amine ($-\text{NH}_2$) groups results in strong, broad absorption bands in this region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching modes.[6] The broadness is due to hydrogen bonding in the solid state.
- C=N Stretching ($\sim 1650 \text{ cm}^{-1}$): The carbon-nitrogen double bond of the isothiuronium group gives rise to a strong absorption band in this region. This is a highly characteristic peak for this class of compounds.
- N-H Bending ($\sim 1600 \text{ cm}^{-1}$): The scissoring vibration of the $-\text{NH}_2$ groups appears in this region. This band, in conjunction with the N-H stretching bands, confirms the presence of the primary amine functionalities.[6]
- C-N and C-S Stretching: The C-N stretching vibration is typically found between 1350-1250 cm^{-1} , while the C-S stretch appears at lower wavenumbers (800-600 cm^{-1}).[7] These are part of the "fingerprint region," which is unique to the molecule as a whole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For organic compounds, ^1H and ^{13}C NMR are the most important techniques.[8]

Experimental Protocol: Solution-State NMR

Rationale: **2-Methylisothiuronium chloride** is highly soluble in water, making Deuterium Oxide (D_2O) the solvent of choice.[1] D_2O is used to avoid a large, interfering solvent signal in the ^1H NMR spectrum.[9] The acidic protons of the $-\text{NH}_2$ groups will exchange with deuterium from D_2O , causing their signals to broaden or disappear.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methylisothiuronium chloride** in $\sim 0.6 \text{ mL}$ of D_2O in a standard 5 mm NMR tube.
- Referencing: An internal standard is typically not required as modern spectrometers can lock onto the deuterium signal of the solvent.[10] The residual HDO signal in D_2O (typically

around 4.79 ppm) can be used as a reference.[11]

- ^1H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing ^1H - ^{13}C coupling, resulting in a single peak for each unique carbon atom.[12] A longer acquisition time is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope and its lower gyromagnetic ratio. [13]



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Caption: General workflow for NMR spectroscopic analysis.

^1H NMR Data Interpretation

The ^1H NMR spectrum of **2-Methylisothiuronium chloride** in D_2O is expected to be very simple.



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Analysis:

- S-CH₃ Signal (~2.4 - 2.6 ppm): The three protons of the S-methyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet. Its chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent sulfur atom. A value of approximately 2.33 ppm has been reported for a similar methyl group in a related compound in D₂O.[14]
- -NH₂ Protons: The four protons on the two nitrogen atoms are acidic and will rapidly exchange with the deuterium of the D₂O solvent. This exchange typically results in the signal becoming very broad and often indistinguishable from the baseline, or it may appear as a broad hump. Consequently, it is often not observed in the spectrum.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton.[12]



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Analysis:

- S-CH₃ Carbon (~15 - 20 ppm): This signal appears in the typical upfield region for sp³-hybridized carbon atoms.
- C=N Carbon (~165 - 175 ppm): The most downfield signal corresponds to the central carbon atom of the isothiuronium group. Its significant deshielding is due to both its sp² hybridization and its attachment to two electronegative nitrogen atoms and a sulfur atom. This chemical shift is highly diagnostic for the isothiuronium core.^[15]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of **2-Methylisothiuronium chloride**. The IR spectrum confirms the presence of key functional groups including N-H, C-H, C=N, and C-S bonds. The ¹H and ¹³C NMR spectra provide unambiguous evidence for the molecular structure, with characteristic signals for the S-methyl group and the isothiuronium carbon. The detailed protocols and interpretations herein serve as an authoritative reference for researchers and scientists, ensuring accuracy and reproducibility in the identification and quality control of this important chemical entity.

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